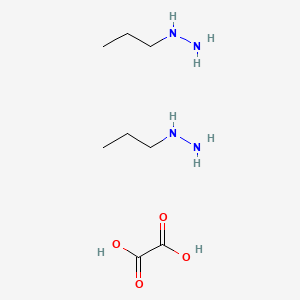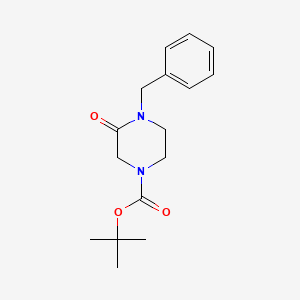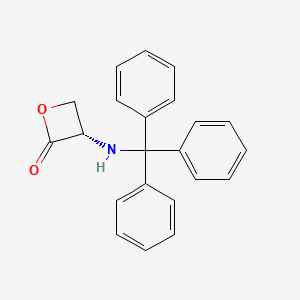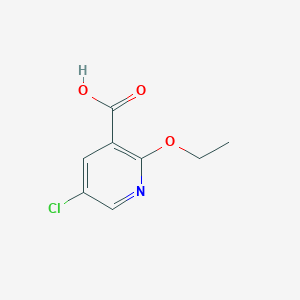
Propylhydrazine oxalate
Descripción general
Descripción
Propylhydrazine oxalate, also known as propylhydrazine oxalic acid, is a chemical compound with the molecular formula C3H6N2O4. It is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a catalyst for chemical reactions, and as a building block for pharmaceuticals and other chemicals. This compound is a colorless, odorless, and water-soluble solid. It has a melting point of 105-106 °C, and is relatively stable at room temperature.
Aplicaciones Científicas De Investigación
1. Tumor Induction Studies
Propylhydrazine oxalate has been studied for its tumorigenic potential. For instance, Nagel, Shimizu, and Tóth (1975) conducted tumor induction studies using n-propylhydrazine hydrochloride in Swiss mice, focusing on lung tumors. Their findings revealed a significant incidence of lung tumors in treated animals compared to controls, showcasing the tumorigenicity of propylhydrazine compounds (Nagel, Shimizu, & Tóth, 1975).
2. Interaction with Hemoglobin
Research has shown that compounds like phenylhydrazine, which are structurally similar to propylhydrazine, interact with hemoglobin. Goldberg and Stern (1975) demonstrated that phenylhydrazine reacts with oxy- or methemoglobin to generate reactive oxygen species. This reaction mechanism highlights the oxidative properties of hydrazine derivatives and their potential biological effects (Goldberg & Stern, 1975).
3. Oxidative Stress and Cell Toxicity
Studies have also looked into the oxidative stress and cytotoxic effects of hydrazine compounds. For example, Hussain and Frazier (2002) investigated the acute toxicity of hydrazine in rat hepatocytes, focusing on oxidative stress markers. Their findings indicated that hydrazine-induced cytotoxicity might be mediated through oxidative stress, suggesting a potential pathway for this compound's cellular effects (Hussain & Frazier, 2002).
4. Electrophilic Properties in Chemical Synthesis
Arylhydrazines, including compounds similar to propylhydrazine, are used in organic chemistry for synthesizing biologically active molecules. Hosseinian et al. (2018) reviewed the use of arylhydrazines in cross-coupling reactions, highlighting their versatility in creating various compounds. This suggests potential applications of this compound in chemical synthesis (Hosseinian et al., 2018).
Análisis Bioquímico
Biochemical Properties
Propylhydrazine oxalate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as malate dehydrogenase and oxalyl-CoA decarboxylase. These interactions are crucial for the compound’s role in metabolic pathways, where it can act as a substrate or inhibitor. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and the overall metabolic flux .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophages, this compound can alter cellular bioenergetics and redox homeostasis, leading to changes in ATP levels and reactive oxygen species production . These effects are indicative of the compound’s potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to malate dehydrogenase results in the inhibition of this enzyme, thereby affecting the tricarboxylic acid (TCA) cycle . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the glyoxylate cycle. It interacts with enzymes such as malate dehydrogenase and oxalyl-CoA decarboxylase, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The oxalate transporter (OxlT) is one such protein that facilitates the movement of this compound across cellular membranes . This transport mechanism is essential for the compound’s localization and accumulation within cells.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors ensure that this compound reaches specific cellular sites where it can exert its biochemical effects.
Propiedades
IUPAC Name |
oxalic acid;propylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLENZWWDUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212817 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56884-75-4, 6340-91-6 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, oxalate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylhydrazine oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)



![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)


